[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol: is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions . The reaction proceeds efficiently in aqueous or organic solvents, yielding the desired triazole derivative in high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput . The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II . This makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being explored for their anticancer, antiviral, and antimicrobial properties . The triazole ring is known to enhance the bioavailability and stability of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors . Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to the target sites . This interaction can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning.
Imidazole: A five-membered ring with two nitrogen atoms, used in similar applications.
Uniqueness: [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the hydroxyl group and the isopropyl substituents enhances its solubility and reactivity compared to other triazole derivatives .
Biological Activity
[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS No. 1267795-63-0) is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies.
The molecular formula of this compound is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol. Its structure features a triazole ring which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the Huisgen azide-alkyne cycloaddition reaction. This method is notable for its efficiency in producing triazole compounds with high yields and purity. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
- HCT116 Cells : Triazole compounds showed IC₅₀ values as low as 0.43 µM in HCT116 colon cancer cells, indicating potent antiproliferative effects compared to standard treatments .
- Mechanism of Action : The compound may induce apoptosis and inhibit cell migration by downregulating epithelial-mesenchymal transition markers such as E-cadherin and vimentin .
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HCT116 | 0.43 | Induction of apoptosis |
MDA-MB-231 | < 0.10 | Inhibition of NF-kB signaling |
HT-29 | 1.5 | G0/G1 phase arrest and apoptosis |
Antifungal and Antibacterial Activity
Triazoles are also recognized for their antifungal properties. Research indicates that compounds similar to this compound exhibit effectiveness against various fungal strains by disrupting fungal cell membrane integrity.
Case Studies
Several case studies have investigated the biological activity of triazole derivatives:
- Study on Hybrid Compounds : A study synthesized triazole-containing hybrids that showed enhanced anticancer activity when combined with other pharmacophores. These hybrids were tested against multiple cancer types and demonstrated improved potency compared to traditional agents .
- Mechanistic Insights : Another investigation revealed that certain triazole derivatives could increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[1,5-di(propan-2-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C9H17N3O/c1-6(2)9-8(5-13)10-11-12(9)7(3)4/h6-7,13H,5H2,1-4H3 |
InChI Key |
CZHSDGTYVYFIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C(C)C)CO |
Origin of Product |
United States |
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